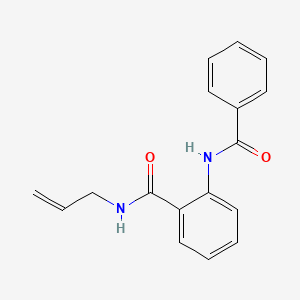![molecular formula C23H30N2O2 B4770817 4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide](/img/structure/B4770817.png)
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide
Descripción general
Descripción
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide, also known as DMXB-A, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor agonists. It has been extensively researched for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various cognitive and neurological processes. It enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are essential for proper brain function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased blood flow to the brain, enhanced synaptic plasticity, and reduced inflammation. It also has neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its limited solubility in water and its high cost may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on the brain and to optimize its pharmacokinetic properties for clinical use.
Aplicaciones Científicas De Investigación
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models of these diseases.
Propiedades
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-8-6-9-22(19(18)2)27-17-7-10-23(26)24-20-11-13-21(14-12-20)25-15-4-3-5-16-25/h6,8-9,11-14H,3-5,7,10,15-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIOEXXQNQDNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-chloro-5-[(4-iodobenzoyl)amino]benzoate](/img/structure/B4770739.png)
![N-{[4-allyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4770754.png)
![N-(4-{N-[(3,4-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4770758.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4770760.png)
![ethyl 4'-[(2-chlorobenzoyl)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4770768.png)

![N-(4-ethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4770774.png)
![1-[(2-methylbenzyl)sulfonyl]pyrrolidine](/img/structure/B4770776.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4770787.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4770793.png)

![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4770805.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4770812.png)

